molecular formula C13H14N2O4 B157167 Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate CAS No. 34387-89-8

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

Cat. No. B157167
CAS RN: 34387-89-8
M. Wt: 262.26 g/mol
InChI Key: IOPZBVFVFPPDSC-UHFFFAOYSA-N
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Description

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is a chemical compound with the molecular formula C13H14N2O4 . It has a molecular weight of 262.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is 1S/C16H18N2O4/c1-5-10-17 (15 (21)22-16 (2,3)4)18-13 (19)11-8-6-7-9-12 (11)14 (18)20/h5-9H,1,10H2,2-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate is a solid compound . It has a molecular weight of 262.27 . The compound should be stored in a refrigerator .

Scientific Research Applications

Computational Chemistry and Simulation

Programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can simulate and visualize molecular structures. Researchers use tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate in computational studies to understand its behavior, interactions, and potential applications .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

tert-butyl N-(1,3-dioxoisoindol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)14-15-10(16)8-6-4-5-7-9(8)11(15)17/h4-7H,1-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPZBVFVFPPDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355437
Record name TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1,3-dioxoisoindolin-2-ylcarbamate

CAS RN

34387-89-8
Record name TERT-BUTYL 1,3-DIOXOISOINDOLIN-2-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)(tert-butoxy)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

250 g of tert-butyl hydrazinecarboxylate was added to toluene (3 L) solution of 280 g of phthalic anhydride. Using a Dean-Stark water separator, the reaction mixture was heated under reflux for 3 hours. This was cooled to room temperature, the formed solid was taken out through filtration to obtain 516 g of crude tert-butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (29.63 g, 200 mmol) and tert-butylcarbazate (26.40 g, 200 mmole) in toluene was refluxed for two hours using a Dean-Stark trap. The mixture was allowed to cool and crystallize overnight. The crystals were filtered of and washed with cold toluene. The crystals were dried in vacuum.
Quantity
29.63 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of tert-butyl carbazate (5.15 g, 38.97 mmol) and phthalic anhydride (5.77 g, 38.97 mmol) was added CHCl3 (70 mL). The reaction mixture was refluxed for 18 h. Removal of the solvent under reduced pressure yielded 8.20 g (80%) of the title compound as a white solid. MH+263.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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